(S)-BI 665915

Description

Properties

IUPAC Name |

2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N8O2/c1-24(19-8-9-19,18-6-4-15(5-7-18)16-10-26-23(25)27-11-16)22-29-21(34-30-22)17-12-28-32(13-17)14-20(33)31(2)3/h4-7,10-13,19H,8-9,14H2,1-3H3,(H2,25,26,27)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPXEIMWTKWHMH-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of (S)-BI 665915 in the Leukotriene Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotrienes are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase (5-LO) pathway, playing a critical role in the pathophysiology of a range of inflammatory diseases. The 5-lipoxygenase-activating protein (FLAP) is an essential component in the biosynthesis of leukotrienes, making it a key target for therapeutic intervention. (S)-BI 665915 is a highly potent and selective inhibitor of FLAP. This technical guide provides an in-depth overview of the role of this compound in the leukotriene pathway, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the relevant biological and experimental frameworks.

The Leukotriene Synthesis Pathway and the Role of FLAP

The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then transferred by FLAP to the enzyme 5-lipoxygenase (5-LO). 5-LO catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the unstable precursor for all other leukotrienes.[1][2][3] LTA4 can be subsequently converted to leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase.[1][2] LTB4 is a powerful chemoattractant for neutrophils, while cysteinyl leukotrienes are potent bronchoconstrictors and increase vascular permeability.[3]

FLAP, a nuclear membrane protein, is indispensable for the cellular synthesis of leukotrienes.[1] It acts as a scaffold protein, bringing arachidonic acid into close proximity with 5-LO, thereby facilitating the enzymatic reaction. Inhibition of FLAP effectively blocks the entire leukotriene synthesis cascade, preventing the production of both LTB4 and the cysteinyl leukotrienes.

Caption: The leukotriene synthesis pathway and the inhibitory action of this compound on FLAP.

This compound: A Potent and Selective FLAP Inhibitor

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of FLAP. Its high affinity for FLAP translates to effective inhibition of leukotriene production in cellular and whole blood assays.

Quantitative Data

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

| Parameter | Value | Assay | Species |

| IC50 | 1.7 nM | FLAP Binding Assay | Human |

| IC50 | 45 nM | Human Whole Blood Assay (LTB4 production) | Human |

Table 1: In Vitro Potency of this compound

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Rat | 115 | 1.3 - 5.2 | 50 - 75 |

| Dog | 9.3 | 1.3 - 5.2 | 50 - 75 |

| Monkey | 14.5 | 1.3 - 5.2 | 50 - 75 |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

Experimental Protocols

This section outlines the general methodologies for the key experiments used to characterize FLAP inhibitors like this compound.

FLAP Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FLAP in a membrane preparation.

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from cells expressing human FLAP. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane-containing fraction.

-

Radioligand: A radiolabeled FLAP inhibitor (e.g., [3H]-MK-886) is used as the tracer.

-

Assay Conditions: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter mat.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Caption: Experimental workflow for a FLAP radioligand binding assay.

Human Whole Blood Assay (LTB4 Production)

This functional assay measures the inhibitory effect of a test compound on the production of LTB4 in human whole blood stimulated to produce leukotrienes.

Methodology:

-

Blood Collection: Collect fresh human venous blood into heparinized tubes.

-

Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of the test compound (this compound) or vehicle control.

-

Stimulation: Induce leukotriene synthesis by adding a calcium ionophore, such as A23187 (typically at a final concentration of 10-50 µM).

-

Incubation: Incubate the blood at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination and Sample Preparation: Stop the reaction by placing the tubes on ice and/or adding a chelating agent like EDTA. Centrifuge to separate plasma.

-

LTB4 Quantification: Measure the concentration of LTB4 in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition of LTB4 production at each concentration of the test compound and determine the IC50 value.

Pharmacokinetic Studies in Animals

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in preclinical species.

Methodology:

-

Animal Models: Use common laboratory animal species such as rats, dogs, and monkeys.

-

Dosing: Administer the test compound (this compound) via intravenous (IV) and oral (PO) routes at a defined dose.

-

Sample Collection: Collect blood samples at various time points after dosing. Process the blood to obtain plasma.

-

Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated analytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Conclusion

This compound is a potent and selective FLAP inhibitor that effectively blocks the leukotriene synthesis pathway. Its favorable in vitro potency and preclinical pharmacokinetic profile make it a valuable tool for investigating the role of leukotrienes in inflammatory diseases and a promising lead compound for the development of novel anti-inflammatory therapies. The experimental protocols outlined in this guide provide a framework for the characterization of FLAP inhibitors and their effects on the leukotriene pathway. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioimmunoassay of LTB4 and 6-trans LTB4: analytical and pharmacological characterisation of immunoreactive LTB4 in ionophore stimulated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

(S)-BI 665915: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including respiratory and cardiovascular conditions.[1][3] This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its mechanism of action, key experimental data, and the detailed protocols utilized in its validation.

Introduction: The Role of FLAP in Leukotriene Synthesis

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The 5-lipoxygenase-activating protein (FLAP) is an integral membrane protein that plays a crucial role in this process by binding to arachidonic acid and presenting it to 5-lipoxygenase.[3] By inhibiting FLAP, this compound effectively blocks the initial step of leukotriene biosynthesis, leading to a reduction in the production of downstream pro-inflammatory mediators such as Leukotriene B4 (LTB4).

Mechanism of Action of this compound

This compound acts as a direct antagonist of FLAP.[3] Its binding to FLAP prevents the necessary conformational changes and the subsequent transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the synthesis of all leukotrienes. This targeted approach provides a specific mechanism for reducing leukotriene-mediated inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from target validation studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Species | IC50 Value |

| FLAP Binding Assay | FLAP | Human | 1.7 nM[2] |

| Functional Assay (LTB4 Inhibition) | FLAP | Human (Whole Blood) | 45 nM[2] |

| Functional Assay (LTB4 Inhibition) | FLAP | Mouse (Whole Blood) | 4800 nM[2] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

| Species | Administration | Dose | Key Findings |

| Rat | IV | 1 mg/kg | Low plasma clearance (7% of hepatic blood flow)[2] |

| Dog | IV | 1 mg/kg | Low plasma clearance (2.8% of hepatic blood flow)[2] |

| Cynomolgus Monkey | IV | 1 mg/kg | Low plasma clearance (3.6% of hepatic blood flow)[2] |

| Rat, Dog, Cynomolgus Monkey | Oral | 10 mg/kg | Good bioavailability (45-63%)[2] |

| Mouse | Oral | 1-100 mg/kg | Dose-dependent inhibition of LTB4 production[2] |

Experimental Protocols

FLAP Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from FLAP.

Materials:

-

Human leukocyte membranes (source of FLAP)

-

Radiolabeled FLAP ligand (e.g., [3H]-MK-886)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a suspension of human leukocyte membranes in the assay buffer.

-

Add the radiolabeled ligand to the membrane suspension.

-

Add varying concentrations of the test compound (this compound) or vehicle control.

-

Incubate the mixture at a specified temperature (e.g., room temperature) for a defined period to allow for binding equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Human Whole Blood LTB4 Assay

This functional assay assesses the ability of a compound to inhibit the production of LTB4 in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

Test compound (this compound)

-

Calcium ionophore (e.g., A23187) as a stimulant

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification

-

Microplate reader

Protocol:

-

Pre-incubate aliquots of human whole blood with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Stimulate the blood samples with a calcium ionophore to induce LTB4 production.

-

Incubate the stimulated blood for a defined period at 37°C.

-

Stop the reaction by placing the samples on ice and/or adding a stopping reagent.

-

Centrifuge the samples to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

Quantify the concentration of LTB4 in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of LTB4 production at each concentration of the test compound and determine the IC50 value.

Visualizations

Leukotriene Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of the leukotriene pathway by this compound.

Experimental Workflow for FLAP Binding Assay

Caption: Workflow for the FLAP radioligand binding assay.

Experimental Workflow for Whole Blood LTB4 Assay

Caption: Workflow for the human whole blood LTB4 functional assay.

References

An In-Depth Technical Guide to (S)-BI 665915: A Potent and Selective FLAP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its pharmacokinetic properties. Visual representations of its mechanism of action within the leukotriene signaling pathway and a typical experimental workflow are also included to facilitate a deeper understanding of this important research compound.

Chemical Structure and Properties

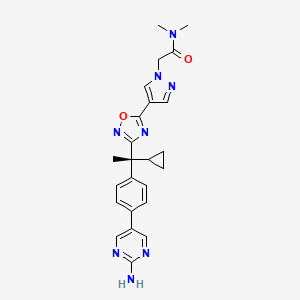

This compound is an oxadiazole-containing compound with the chemical formula C₂₄H₂₆N₈O₂.[1] Its structure is characterized by a central oxadiazole ring linked to pyrazole and a chiral cyclopropyl-containing moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(4-(5-((S)-1-(4-(2-aminopyrimidin-5-yl)phenyl)-1-cyclopropylethyl)-1,2,4-oxadiazol-3-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide | N/A |

| Molecular Formula | C₂₄H₂₆N₈O₂ | [1] |

| Molecular Weight | 458.52 g/mol | [1] |

| CAS Number | 1360550-05-5 | [1] |

| SMILES String | CN(C)C(=O)Cn1ncc(c1)c2nc(o2)--INVALID-LINK--(c3ccc(cc3)c4cncnc4N)C5CC5 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[2][3] FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the first committed step in the biosynthesis of leukotrienes.[3] By binding to FLAP, this compound effectively blocks the production of all leukotrienes, including the potent chemoattractant leukotriene B4 (LTB₄).

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | Species | IC₅₀ | Reference |

| FLAP Binding Assay | Human | 1.7 nM | [2][3] |

| Human Whole Blood LTB₄ Assay | Human | 45 nM | [2][3] |

| Mouse Whole Blood LTB₄ Assay | Mouse | 4800 nM | [2] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Route | Dose | Bioavailability (%) | Plasma Clearance | Volume of Distribution (Vss) |

| Rat | IV | 1 mg/kg | - | 7% of hepatic blood flow | 0.5 - 1.2 L/kg |

| PO | 10 mg/kg | 45 - 63% | - | - | |

| Dog | IV | 1 mg/kg | - | 2.8% of hepatic blood flow | 0.5 - 1.2 L/kg |

| PO | 10 mg/kg | 45 - 63% | - | - | |

| Cynomolgus Monkey | IV | 1 mg/kg | - | 3.6% of hepatic blood flow | 0.5 - 1.2 L/kg |

| PO | 10 mg/kg | 45 - 63% | - | - |

(Data sourced from MedchemExpress and Boehringer Ingelheim's opnMe portal, which reference the primary literature)[2][3]

Signaling Pathway

This compound exerts its pharmacological effect by intervening in the initial stages of the leukotriene biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for this compound. These protocols are based on standard techniques in the field and information available for this compound.

FLAP Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the FLAP protein by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Human neutrophil or HL-60 cell membranes (source of FLAP)

-

[³H]-MK-886 (radioligand)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

Wash Buffer (ice-cold Assay Buffer)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from human neutrophils or differentiated HL-60 cells by homogenization and differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of Assay Buffer

-

50 µL of a serial dilution of this compound in Assay Buffer. For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, add 50 µL of a high concentration of an unlabeled FLAP inhibitor (e.g., 10 µM MK-886).

-

50 µL of [³H]-MK-886 at a concentration close to its Kd.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Generalized workflow for a competitive radioligand binding assay.

Human Whole Blood LTB₄ Assay

This assay measures the functional inhibition of FLAP by this compound in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

This compound

-

Calcium ionophore A23187 or calcimycin (stimulant)

-

Phosphate Buffered Saline (PBS)

-

Methanol or acetonitrile (for protein precipitation)

-

LTB₄ ELISA kit or LC-MS/MS system for quantification

Procedure:

-

Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., 10 µM A23187) to the blood samples and incubate for a further 15-30 minutes at 37°C.

-

Termination and Lysis: Stop the reaction by placing the samples on ice and adding 2 volumes of ice-cold methanol or by centrifuging to separate plasma and then precipitating proteins.

-

Sample Preparation: Centrifuge the samples to pellet precipitated proteins and cell debris. Collect the supernatant. The supernatant may require further purification (e.g., solid-phase extraction) depending on the detection method.

-

LTB₄ Quantification: Measure the concentration of LTB₄ in the processed samples using a validated LTB₄ ELISA kit or by LC-MS/MS.

-

Data Analysis: Plot the LTB₄ concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pharmacokinetic Study in Rodents

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Animals:

-

Male Sprague-Dawley rats (or other relevant species)

Materials:

-

This compound

-

Dosing vehicle (e.g., 0.5% methylcellulose in water)

-

Blood collection tubes (e.g., with K₂EDTA)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Intravenous (IV) Administration: Administer this compound dissolved in a suitable vehicle as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) Administration: Administer this compound suspended in the dosing vehicle as a single dose by oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability from the plasma concentration-time data.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its high potency and selectivity for FLAP, combined with favorable pharmacokinetic properties in several preclinical species, make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations.

References

(S)-BI 665915: An In-Depth Technical Guide to its Selectivity Profile Against Lipoxygenases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of (S)-BI 665915, a potent antagonist of the 5-Lipoxygenase Activating Protein (FLAP). The document details its mechanism of action, presents available data on its selectivity for the 5-lipoxygenase (5-LOX) pathway over other lipoxygenase pathways (12-LOX and 15-LOX), and provides detailed experimental protocols for relevant assays.

Core Concept: Selectivity Through Mechanism of Action

This compound is a highly potent and selective antagonist of the 5-Lipoxygenase Activating Protein (FLAP) with an IC50 of 1.7 nM.[1] FLAP is a crucial transfer protein that presents arachidonic acid to 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators.[1] By binding to FLAP, this compound effectively inhibits the production of leukotrienes, such as Leukotriene B4 (LTB4).

Quantitative Data Presentation

The selectivity of this compound is primarily defined by its high potency against FLAP, which indirectly and selectively inhibits the 5-LOX pathway.

Table 1: Potency of this compound against FLAP

| Target | Parameter | Value | Assay Type |

| 5-Lipoxygenase Activating Protein (FLAP) | IC50 | 1.7 nM | FLAP binding assay[1] |

Table 2: Conceptual Selectivity Profile of this compound

| Lipoxygenase Pathway | Target | Expected Effect of this compound | Rationale |

| 5-Lipoxygenase | FLAP | Potent Inhibition | Direct antagonism of FLAP, which is essential for 5-LOX activity in cells.[1] |

| 12-Lipoxygenase | 12-LOX Enzyme | No Direct Inhibition | The 12-LOX pathway is FLAP-independent. |

| 15-Lipoxygenase | 15-LOX Enzyme | No Direct Inhibition | The 15-LOX pathway is FLAP-independent. |

Experimental Protocols

FLAP Binding Assay

This assay determines the affinity of a compound for FLAP.

Objective: To measure the IC50 value of this compound for FLAP.

Methodology:

-

Membrane Preparation:

-

Culture human myeloid cells, such as HL-60, which express FLAP.

-

Homogenize the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

In a multi-well plate, add the cell membrane preparation.

-

Add a radiolabeled FLAP ligand (e.g., [3H]-MK-886) at a fixed concentration.

-

Add varying concentrations of the test compound, this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of radioligand binding against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

-

Cellular Lipoxygenase Activity Assay (Measurement of Eicosanoids)

This assay measures the production of lipoxygenase products (LTB4, 12-HETE, 15-HETE) from cells.

Objective: To determine the effect of this compound on the production of various lipoxygenase metabolites.

Methodology:

-

Cell Culture and Stimulation:

-

Use appropriate cell types that express the desired lipoxygenases (e.g., human neutrophils for 5-LOX, platelets for 12-LOX, and eosinophils or IL-4-treated monocytes for 15-LOX).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) or a relevant physiological agonist to induce the release of arachidonic acid and activate lipoxygenase pathways.

-

-

Sample Preparation:

-

Terminate the reaction by centrifugation to pellet the cells.

-

Collect the supernatant containing the released eicosanoids.

-

Perform solid-phase extraction (SPE) to purify and concentrate the lipid mediators from the supernatant.

-

-

Quantification by LC-MS/MS:

-

Use a reverse-phase liquid chromatography column to separate the different eicosanoids (LTB4, 12-HETE, 15-HETE).

-

Employ a tandem mass spectrometer for sensitive and specific detection and quantification of each analyte using multiple reaction monitoring (MRM).

-

Include deuterated internal standards for each analyte to ensure accurate quantification.

-

-

Data Analysis:

-

Construct a standard curve for each eicosanoid.

-

Calculate the concentration of each metabolite in the samples.

-

Compare the levels of LTB4, 12-HETE, and 15-HETE in cells treated with this compound to the vehicle-treated control to determine the inhibitory effect on each pathway.

-

Signaling Pathways

The selectivity of this compound is best understood in the context of the arachidonic acid cascade.

Conclusion

This compound is a potent FLAP antagonist that demonstrates a highly selective inhibitory profile for the 5-lipoxygenase pathway. This selectivity is inherent to its mechanism of action, as the 12-LOX and 15-LOX pathways are FLAP-independent. The provided experimental protocols offer a framework for the further investigation and confirmation of this selectivity profile in various cellular systems. This targeted approach to inhibiting leukotriene biosynthesis makes this compound a valuable tool for research in inflammatory diseases.

References

(S)-BI 665915: A Potent FLAP Inhibitor for Leukotriene Pathway Modulation

An In-depth Technical Guide on Preliminary Cell-Based Assay Results

This technical guide provides a comprehensive overview of the preliminary cell-based assay results for (S)-BI 665915, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the leukotriene pathway. This guide will delve into the quantitative data from key assays, detailed experimental methodologies, and a visual representation of the underlying biological pathways and workflows.

Core Data Presentation

The following tables summarize the key quantitative data obtained from preliminary cell-based assays of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Species | IC50 (nM) | Reference |

| Binding Assay | FLAP | Human | 1.7 | [1][2][3] |

| Functional Assay (LTB4 Inhibition) | FLAP | Human (Whole Blood) | 45 | [1][3] |

| Functional Assay (LTB4 Inhibition) | FLAP | Mouse (Whole Blood) | 4800 | [1] |

Table 2: Pharmacokinetic Profile of this compound

| Species | Administration | Clearance | Bioavailability | Reference |

| Rat | IV & PO | Low (7% of hepatic blood flow) | 45-63% | [1] |

| Dog | IV & PO | Low (2.8% of hepatic blood flow) | 45-63% | [1] |

| Cynomolgus Monkey | IV & PO | Low (3.6% of hepatic blood flow) | 45-63% | [1] |

Experimental Protocols

FLAP Binding Assay (General Methodology)

The potency of this compound in binding to the 5-lipoxygenase-activating protein (FLAP) was determined using a competitive binding assay. While the specific proprietary protocol for BI 665915 is not publicly available, such assays typically involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells expressing human FLAP.

-

Radioligand Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to FLAP.

-

Competitive Binding: A range of concentrations of the test compound, this compound, are added to the incubation mixture to compete with the radioligand for binding to FLAP.

-

Separation: The bound and free radioligand are separated, typically by filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Leukotriene B4 (LTB4) Production Inhibition Assay in Human Whole Blood

This functional assay measures the ability of this compound to inhibit the production of leukotriene B4 (LTB4), a key pro-inflammatory mediator, in a physiologically relevant matrix.

-

Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: The whole blood is pre-incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Stimulation: LTB4 production is stimulated by adding a calcium ionophore, such as A23187, to the blood samples.[4] This triggers the activation of the 5-lipoxygenase pathway.

-

Incubation: The stimulated blood is incubated for a defined time at 37°C to allow for LTB4 synthesis.[4]

-

Termination and Sample Preparation: The reaction is stopped, often by centrifugation to separate plasma. The plasma is then typically subjected to protein precipitation and solid-phase extraction to purify the LTB4.[4]

-

LTB4 Quantification: The concentration of LTB4 in the processed samples is quantified using a sensitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[4][5]

-

Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in LTB4 production compared to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A generalized workflow for the LTB4 production inhibition assay in whole blood.

References

Methodological & Application

Application Notes and Protocols for (S)-BI 665915

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and in vivo experimental protocols for the selective 5-lipoxygenase-activating protein (FLAP) inhibitor, (S)-BI 665915.

This compound is a potent, orally bioavailable small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a critical protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By inhibiting FLAP, this compound effectively blocks the production of leukotrienes, including Leukotriene B4 (LTB4), offering a promising therapeutic strategy for inflammatory conditions.[1]

Mechanism of Action

This compound targets FLAP, an integral membrane protein located in the nuclear envelope. FLAP's primary function is to bind arachidonic acid (AA) and facilitate its transfer to the enzyme 5-lipoxygenase (5-LO).[2][3] The subsequent enzymatic action of 5-LO converts AA into leukotriene A4 (LTA4), the precursor to LTB4 and cysteinyl leukotrienes.[4][5][6] this compound's inhibition of FLAP disrupts this pathway, leading to a significant reduction in the production of these inflammatory mediators.

In Vivo Experimental Data Summary

The following table summarizes key parameters for in vivo studies with this compound in mice.

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Target | 5-lipoxygenase-activating protein (FLAP) | [1][2] |

| Animal Model | C57BL/6 mice | [1] |

| Administration Route | Oral (p.o.) | [1] |

| Vehicle | 0.5% Methyl cellulose / 0.015% Tween | |

| Dosage (PK) | 1, 3, 10, 30, 100 mg/kg | [1] |

| Dosage (PD) | Dose-dependent; 100 mg/kg for high exposure | [1] |

| Pharmacodynamic Marker | Inhibition of LTB4 production in whole blood | [1] |

Experimental Protocols

Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) methyl cellulose in sterile water with 0.015% (v/v) Tween 80

-

C57BL/6 mice (male or female, age-matched)

-

Oral gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Compound Formulation:

-

Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1, 3, and 10 mg/mL for doses of 1, 3, 10, 30, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

Ensure the suspension is homogenous by vortexing or sonicating before administration.

-

-

Animal Dosing:

-

Acclimate C57BL/6 mice for at least one week before the experiment.

-

Fast the mice for 4-6 hours before dosing (with free access to water).

-

Administer a single oral dose of the this compound suspension via oral gavage. Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.

-

Place the collected blood into EDTA-coated tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.

-

Pharmacodynamic (PD) - Ex Vivo LTB4 Inhibition Assay

This protocol describes the assessment of this compound's target engagement in vivo by measuring the inhibition of LTB4 production in whole blood ex vivo.

Materials:

-

This compound formulated as described above.

-

C57BL/6 mice.

-

Calcium Ionophore A23187 (Calcimycin).

-

Heparinized tubes for blood collection.

-

LTB4 ELISA kit or LC-MS/MS for LTB4 quantification.

Procedure:

-

Animal Dosing:

-

Dose mice orally with this compound at various doses (e.g., 1, 3, 10, 30, 100 mg/kg) or vehicle.

-

-

Blood Collection:

-

At a specified time point post-dosing (e.g., 2 hours), collect whole blood into heparinized tubes.

-

-

Ex Vivo Stimulation:

-

Aliquot the whole blood into tubes.

-

Stimulate the blood with calcium ionophore A23187 (a final concentration of approximately 10 µM is often effective, but should be optimized) to induce LTB4 production.[7]

-

Include an unstimulated control for each blood sample.

-

Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

-

-

Sample Processing:

-

Stop the reaction by placing the tubes on ice and then centrifuging to pellet the blood cells.

-

Collect the plasma for LTB4 analysis.

-

-

LTB4 Quantification:

-

Measure the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA kit or a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each dose of this compound compared to the vehicle-treated, stimulated control.

-

Plot the dose-response curve to determine the ED50 (the dose required to achieve 50% inhibition of LTB4 production).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 3. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-BI 665915 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the production of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4).[3] These application notes provide detailed protocols for assessing the in vitro activity of this compound in a cell-based assay by measuring the inhibition of LTB4 production in human monocytic cells.

Data Presentation

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Species | IC50 (nM) | Reference |

| FLAP Binding | Human | 1.7 | [1][2][3][4] |

| FLAP Functional Assay (Human Whole Blood) | Human | 45 | [4] |

| FLAP Functional Assay (Mouse Whole Blood) | Mouse | 4800 | [4] |

Table 2: Representative Dose-Response Data for LTB4 Inhibition

Note: Specific dose-response data for this compound in a cultured cell line LTB4 assay is not publicly available. The following data is a representative example based on typical FLAP inhibitor activity.

| This compound Concentration (nM) | % Inhibition of LTB4 Production (Relative to Vehicle Control) |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 100 | 85 |

| 1000 | 98 |

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the mechanism of action of this compound.

Caption: FLAP Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Inhibition of LTB4 Production in THP-1 Cells

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting the production of LTB4 in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Calcium Ionophore A23187

-

Phosphate Buffered Saline (PBS)

-

LTB4 ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a CO2 incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

-

Cell Seeding:

-

On the day of the experiment, centrifuge the THP-1 cells and resuspend them in fresh, serum-free RPMI-1640 medium to a density of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Add 50 µL of the diluted this compound solutions to the respective wells.

-

For the vehicle control, add 50 µL of medium containing 0.1% DMSO.

-

For the unstimulated control, add 50 µL of medium.

-

Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a stock solution of Calcium Ionophore A23187 in DMSO. Dilute it in serum-free RPMI-1640 to a working concentration that gives a final concentration of 1-5 µM in the wells.

-

Add 50 µL of the A23187 working solution to all wells except the unstimulated control wells. Add 50 µL of serum-free medium to the unstimulated control wells.

-

Incubate the plate for 15-30 minutes at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 500 x g for 10 minutes.

-

Carefully collect the supernatant (cell-free medium) from each well for LTB4 measurement.

-

-

LTB4 Measurement:

-

Quantify the concentration of LTB4 in the collected supernatants using a commercially available LTB4 ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle-treated, stimulated control.

-

Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the workflow for the LTB4 inhibition assay.

Caption: Workflow for the LTB4 Production Inhibition Assay.

References

Measuring the In Vivo Efficacy of (S)-BI 665915: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a preclinical animal model of inflammatory disease. The protocols outlined below are based on established methodologies for assessing the therapeutic potential of anti-inflammatory compounds and can be adapted for specific research needs.

Introduction

The 5-lipoxygenase (5-LO) pathway plays a critical role in the inflammatory response through the production of leukotrienes. The 5-lipoxygenase-activating protein (FLAP) is an integral membrane protein that facilitates the interaction of 5-LO with its substrate, arachidonic acid, initiating the cascade of leukotriene synthesis. By binding to FLAP, this compound effectively blocks this initial step, leading to a reduction in the production of all downstream leukotrienes. This mechanism of action makes this compound a promising candidate for the treatment of various inflammatory conditions, including arthritis, asthma, and atherosclerosis.

This document provides a comprehensive guide for researchers to design and execute in vivo efficacy studies of this compound. It includes a detailed signaling pathway diagram, a generalized experimental workflow, and a specific protocol for a collagen-induced arthritis (CIA) mouse model, a well-established model for studying chronic inflammation.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

General Experimental Workflow for In Vivo Efficacy Studies

Caption: General workflow for in vivo efficacy testing.

Detailed Protocol: this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol describes a representative study to evaluate the efficacy of this compound in a mouse model of collagen-induced arthritis, a widely used model that shares pathological features with human rheumatoid arthritis.

1. Materials and Reagents

-

This compound (source to be specified)

-

Vehicle (e.g., 0.5% (w/v) Methocel in sterile water)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Anesthetic (e.g., isoflurane)

-

Calipers for paw thickness measurement

-

Syringes and needles

-

Standard laboratory equipment for animal handling and tissue collection.

2. Animal Model

-

Species: DBA/1 mice (male, 8-10 weeks old)

-

Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.

-

Acclimatization: Minimum of 7 days before the start of the experiment.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Experimental Procedure

3.1. Induction of Arthritis

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

3.2. Grouping and Dosing

-

Onset of Arthritis: Monitor mice daily for signs of arthritis (paw swelling and redness) starting from day 21.

-

Grouping: Once clinical signs of arthritis are evident (typically around day 25-28), randomize mice into treatment groups (n=8-10 mice per group) based on their arthritis score to ensure even distribution.

-

Group 1: Vehicle control (e.g., 0.5% Methocel, p.o., daily)

-

Group 2: this compound (Low dose, e.g., 10 mg/kg, p.o., daily)

-

Group 3: this compound (High dose, e.g., 30 mg/kg, p.o., daily)

-

Group 4: Positive control (e.g., Dexamethasone, 1 mg/kg, i.p., daily)

-

-

Dosing: Administer the assigned treatments daily from the day of randomization until the end of the study (e.g., day 42).

4. Efficacy Endpoints

4.1. Clinical Assessment (Daily)

-

Arthritis Score: Score each paw based on the following scale:

-

0 = No signs of inflammation

-

1 = Mild swelling and/or erythema of the wrist or ankle

-

2 = Moderate swelling and/or erythema of the wrist or ankle

-

3 = Severe swelling and/or erythema of the entire paw including digits

-

4 = Maximal inflammation with joint deformity

-

The maximum score per mouse is 16.

-

-

Paw Thickness: Measure the thickness of both hind paws using a digital caliper.

-

Body Weight: Monitor body weight as an indicator of general health.

4.2. Histopathological Analysis (End of Study)

-

At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.

-

Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Score the histological changes based on a semi-quantitative scoring system.

4.3. Biomarker Analysis (End of Study)

-

Collect blood samples via cardiac puncture at the time of euthanasia.

-

Prepare serum or plasma and store at -80°C.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and leukotriene B4 (LTB4) using ELISA or multiplex assays.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Clinical Arthritis Score

| Treatment Group | Mean Arthritis Score (Day 28) | Mean Arthritis Score (Day 35) | Mean Arthritis Score (Day 42) | % Inhibition (Day 42) |

| Vehicle Control | ||||

| This compound (10 mg/kg) | ||||

| This compound (30 mg/kg) | ||||

| Dexamethasone (1 mg/kg) |

Table 2: Effect of this compound on Hind Paw Thickness

| Treatment Group | Mean Paw Thickness (mm) (Day 42) | Change from Baseline (mm) |

| Vehicle Control | ||

| This compound (10 mg/kg) | ||

| This compound (30 mg/kg) | ||

| Dexamethasone (1 mg/kg) |

Table 3: Effect of this compound on Serum Biomarker Levels

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | LTB4 (pg/mL) |

| Vehicle Control | |||

| This compound (10 mg/kg) | |||

| This compound (30 mg/kg) | |||

| Dexamethasone (1 mg/kg) |

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. By utilizing a well-characterized animal model and a comprehensive set of efficacy endpoints, researchers can effectively assess the therapeutic potential of this novel FLAP inhibitor for the treatment of inflammatory diseases. The provided diagrams and data tables serve as a guide for experimental design, execution, and reporting of findings. It is crucial to adapt these protocols to specific research questions and to adhere to ethical guidelines for animal research.

References

Application Notes and Protocols for (S)-BI 665915 in Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis. By targeting FLAP, this compound effectively blocks the production of all leukotrienes, making it a valuable tool for studying the role of the leukotriene pathway in these pathologies. These application notes provide detailed protocols and supporting data for the use of this compound in both in vitro and in vivo models of inflammation.

Mechanism of Action

This compound is an orally active, oxadiazole-containing compound that binds to FLAP with high affinity.[1][2] FLAP is a nuclear membrane-associated protein that acts as a transfer protein, presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme. This is the initial and rate-limiting step in the leukotriene biosynthesis cascade. By inhibiting FLAP, this compound prevents the synthesis of the unstable intermediate, leukotriene A4 (LTA4), and consequently blocks the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound

Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.

Quantitative Data

This compound exhibits high potency and favorable pharmacokinetic properties across multiple species, making it a suitable tool for preclinical research.

Table 1: In Vitro Potency of this compound

| Assay | Species | IC50 (nM) |

| FLAP Binding | Human | 1.7[1][2] |

| Human Whole Blood (LTB4 production) | Human | 45[2] |

| Mouse Whole Blood (LTB4 production) | Mouse | 4800[2] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Dose | Clearance (% Qh) | Vss (L/kg) | Bioavailability (%) |

| Rat | 1 mg/kg i.v., 10 mg/kg p.o. | 7 | 0.5 - 1.2 | 45 - 63[2] |

| Dog | 1 mg/kg i.v., 10 mg/kg p.o. | 2.8 | 0.5 - 1.2 | 45 - 63[2] |

| Cynomolgus Monkey | 1 mg/kg i.v., 10 mg/kg p.o. | 3.6 | 0.5 - 1.2 | 45 - 63[2] |

Experimental Protocols

In Vitro Protocol: Human Whole Blood Assay for LTB4 Production

This protocol describes the methodology to assess the inhibitory effect of this compound on LTB4 production in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes.

-

This compound (stock solution in DMSO).

-

Calcium ionophore A23187 (stock solution in DMSO).

-

Phosphate Buffered Saline (PBS).

-

ELISA kit for LTB4.

-

DMSO (vehicle control).

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of 0.1% in the assay is recommended.

-

Blood Aliquoting: Aliquot 500 µL of heparinized human whole blood into 1.5 mL microcentrifuge tubes.

-

Pre-incubation with Inhibitor: Add 0.5 µL of the diluted this compound or DMSO (vehicle control) to the blood samples. Gently mix and pre-incubate for 15 minutes at 37°C.

-

Stimulation: Add 5 µL of calcium ionophore A23187 (final concentration 10 µM) to stimulate LTB4 production.

-

Incubation: Incubate the samples for 30 minutes at 37°C with gentle agitation.

-

Termination: Stop the reaction by placing the tubes on ice and adding 500 µL of cold PBS.

-

Plasma Separation: Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C.

-

Sample Collection: Carefully collect the supernatant (plasma) and store at -80°C until analysis.

-

LTB4 Measurement: Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

Experimental Workflow for In Vitro Human Whole Blood Assay

Caption: Workflow for assessing this compound efficacy in a human whole blood assay.

In Vivo Protocol: Mouse Model of Allergic Airway Inflammation

This protocol outlines the use of this compound in a murine model of ovalbumin (OVA)-induced allergic airway inflammation to assess its effect on LTB4 levels in bronchoalveolar lavage fluid (BALF).

Materials:

-

BALB/c mice (6-8 weeks old).

-

Ovalbumin (OVA).

-

Aluminum hydroxide (Alum).

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose in water).

-

Sterile PBS.

-

LTB4 ELISA kit.

Procedure:

-

Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of saline.

-

Challenge: From day 21 to 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day.

-

Compound Administration: Administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle orally once daily, 1 hour before each OVA challenge.

-

Bronchoalveolar Lavage (BAL): 24 hours after the final challenge (day 24), euthanize the mice.

-

Expose the trachea and make a small incision.

-

Insert a cannula into the trachea and secure it.

-

Instill and withdraw 0.5 mL of ice-cold PBS three times.

-

Pool the recovered fluid (BALF).

-

-

BALF Processing:

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

-

Collect the supernatant and store it at -80°C for LTB4 analysis.

-

Resuspend the cell pellet for differential cell counting (optional).

-

-

LTB4 Measurement: Measure the concentration of LTB4 in the BALF supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Experimental Workflow for In Vivo Mouse Model of Allergic Airway Inflammation

Caption: Workflow for evaluating this compound in a mouse model of allergic inflammation.

Selectivity

This compound demonstrates high selectivity for FLAP. In a broad panel of 315 G-protein coupled receptors (GPCRs), no significant inhibition was observed at a concentration of 10 µM, highlighting its specific mechanism of action.[1]

Conclusion

This compound is a highly potent and selective FLAP inhibitor with a well-characterized pharmacokinetic profile. The provided protocols and data support its use as a valuable research tool for investigating the role of the leukotriene pathway in various inflammatory diseases. Its efficacy in both in vitro and in vivo models makes it an excellent candidate for target validation and preclinical studies in the field of inflammation and drug discovery.

References

Application Notes and Protocols for (S)-BI 665915 in Primary Human Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. This compound demonstrates a high affinity for FLAP with an IC50 of 1.7 nM in binding assays.[1] Its primary mechanism of action is the inhibition of FLAP-mediated transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby blocking the production of leukotriene B4 (LTB4) and other downstream leukotrienes. This document provides detailed application notes and protocols for the use of this compound in primary human immune cells, with a focus on a human whole blood assay for assessing its inhibitory activity.

Mechanism of Action

This compound acts as a FLAP antagonist, disrupting the initial steps of the leukotriene biosynthetic pathway. By binding to FLAP, it prevents the necessary protein-protein interaction between FLAP and 5-LO, which is essential for the synthesis of LTB4. This targeted inhibition makes this compound a valuable tool for studying the role of leukotrienes in inflammatory responses and for the development of novel anti-inflammatory therapeutics.

Data Presentation

The inhibitory activity of this compound on LTB4 production in human whole blood is summarized in the table below. This data is representative of expected results from a dose-response experiment.

| This compound Concentration (nM) | LTB4 Production (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 8.5 |

| 1 | 85 | 6.2 |

| 10 | 60 | 5.1 |

| 50 | 25 | 3.8 |

| 100 | 10 | 2.1 |

| 500 | 2 | 0.9 |

Table 1: Dose-Dependent Inhibition of LTB4 Production by this compound in Human Whole Blood. Data represents the percentage of LTB4 production relative to the vehicle-treated control. The IC50 value derived from this representative data is approximately 45 nM.

Mandatory Visualizations

Caption: Signaling pathway of leukotriene biosynthesis and the inhibitory action of this compound.

Caption: Workflow for evaluating this compound inhibition of LTB4 production in human whole blood.

Experimental Protocols

Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs from whole blood, which can then be used for in vitro studies with this compound.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS), sterile

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile pipettes

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

-

Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated cells by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640 with 10% FBS.

-

Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).

-

The cells are now ready for culture and treatment with this compound.

Protocol 2: Human Whole Blood LTB4 Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on LTB4 production in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood collected in heparinized tubes

-

This compound

-

Dimethyl sulfoxide (DMSO, for inhibitor dilution)

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS), sterile

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge with a plate rotor

-

LTB4 ELISA kit

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in PBS to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

-

Dispense 180 µL of fresh heparinized human whole blood into the wells of a 96-well plate.

-

Add 10 µL of the diluted this compound or vehicle (DMSO in PBS) to the respective wells.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Prepare a working solution of calcium ionophore A23187 in PBS.

-

Add 10 µL of the A23187 solution to each well to stimulate LTB4 production (a final concentration of 2.5-10 µM is typically effective). For unstimulated controls, add 10 µL of PBS.

-

Incubate the plate for 30 minutes at 37°C.

-

Terminate the reaction by centrifuging the plate at 1000 x g for 10 minutes at 4°C to pellet the blood cells.

-

Carefully collect the plasma supernatant for LTB4 analysis.

-

Quantify the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage inhibition of LTB4 production for each concentration of this compound relative to the vehicle-treated control and determine the IC50 value.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of (S)-BI 665915 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a generalized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-BI 665915 in human plasma. The protocol provides a representative workflow for sample preparation, chromatographic separation, and mass spectrometric detection suitable for pharmacokinetic studies and other research applications. The described method is based on established principles for small molecule bioanalysis and serves as a template that requires validation for specific experimental needs.

Introduction

This compound is a novel small molecule investigational drug. To support its development, a sensitive, selective, and robust analytical method for its quantification in biological matrices such as plasma is essential. LC-MS/MS has become the preferred technique for the bioanalysis of small molecules due to its high sensitivity, specificity, and wide dynamic range.[1] This document outlines a comprehensive protocol for the determination of this compound in human plasma, covering sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade or higher

-

Methanol (MeOH), HPLC grade or higher

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Water, deionized, 18 MΩ·cm or higher

-

96-well collection plates

-

Centrifuge capable of accommodating 96-well plates

Sample Preparation

A simple and efficient protein precipitation method is proposed for the extraction of this compound from plasma.[1] This technique is widely used for its simplicity and effectiveness in removing the majority of plasma proteins.[2][3]

Protocol:

-

Allow frozen plasma samples to thaw at room temperature, followed by vortexing to ensure homogeneity.

-

To 50 µL of plasma sample in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard.

-

Seal the plate and vortex for 2 minutes at high speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Seal the plate and vortex for 1 minute. The plate is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from endogenous plasma components, which can cause matrix effects such as ion suppression or enhancement.[4] A reversed-phase C18 column is a common choice for the separation of small molecules.

Table 1: Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| HPLC System | A high-performance liquid chromatography system |

| Analytical Column | C18, 50 x 2.1 mm, 3.5 µm particle size (or equivalent) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analyte and internal standard are monitored using Multiple Reaction Monitoring (MRM).[5]

Table 2: Mass Spectrometry Parameters

| Parameter | Suggested Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. |

| Analyte | |

| This compound | |

| SIL-IS |

TBD: To Be Determined. These parameters must be optimized for the specific compound.

Method Validation

A developed bioanalytical method must be validated to ensure its reliability.[6] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[4]

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

Table 3: Representative Calibration Curve Data

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.5 (LLOQ) | 0.48 | 96.0 |

| 1.0 | 1.05 | 105.0 |

| 5.0 | 5.12 | 102.4 |

| 20.0 | 19.8 | 99.0 |

| 100.0 | 101.5 | 101.5 |

| 400.0 | 395.2 | 98.8 |

| 800.0 | 808.0 | 101.0 |

| 1000.0 (ULOQ) | 995.0 | 99.5 |

Table 4: Representative Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | 6.8 | 102.5 | 8.2 | 101.7 |

| Low QC | 1.5 | 5.1 | 98.9 | 6.5 | 99.8 |

| Mid QC | 75 | 4.5 | 101.2 | 5.3 | 100.5 |

| High QC | 750 | 3.8 | 99.5 | 4.9 | 100.2 |

Visualizations

Caption: Experimental workflow for the analysis of this compound in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a foundational protocol for the quantitative determination of this compound in human plasma using LC-MS/MS. The described sample preparation, chromatography, and mass spectrometry conditions are based on common practices for small molecule bioanalysis and should serve as a starting point for the development and validation of a specific and robust method. It is imperative that this method be fully validated to ensure its performance characteristics are suitable for the intended application.

References

- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 5. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

(S)-BI 665915 solubility issues and solutions

Welcome to the technical support center for (S)-BI 665915. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges and ensure successful experimentation with this potent 5-lipoxygenase-activating protein (FLAP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: For preparing stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is an organic compound that exhibits better solubility in organic solvents than in aqueous solutions. For cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous cell culture medium.

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic small molecules. To mitigate this, we recommend a serial dilution approach. Instead of a single large dilution, perform several smaller, sequential dilutions. It is also crucial to ensure rapid and thorough mixing during the dilution process. For sensitive experiments, consider a final DMSO concentration in your working solution of less than 0.5% to minimize solvent effects on your cells.